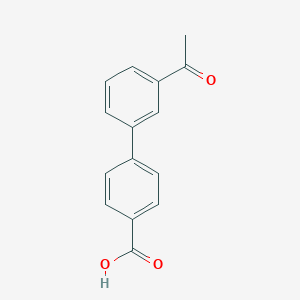

4-(3-acetylphenyl)benzoic Acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(3-acetylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c1-10(16)13-3-2-4-14(9-13)11-5-7-12(8-6-11)15(17)18/h2-9H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNPZXRZBAVBTGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40373321 | |

| Record name | 4-(3-acetylphenyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199678-04-1 | |

| Record name | 4-(3-acetylphenyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 199678-04-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Genesis of Acetylphenyl-benzoic Acids: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of the discovery and historical development of acetylphenyl-benzoic acids, a class of compounds with significant potential in medicinal chemistry. The document details the evolution of their synthesis, presents key physicochemical and biological data in a structured format, and elucidates the experimental methodologies behind these findings. Furthermore, it explores the signaling pathways modulated by these compounds, offering a deeper understanding of their mechanism of action. This guide is intended to be a valuable resource for researchers and professionals involved in drug discovery and development, providing a solid foundation for future investigations into this promising class of molecules.

Discovery and Historical Overview

The journey of acetylphenyl-benzoic acids is intrinsically linked to the broader history of benzoic acid and biphenyl chemistry. While benzoic acid itself was discovered in the 16th century, the targeted synthesis and characterization of its more complex derivatives, such as the acetylphenyl-benzoic acids (also known as acetyl-biphenyl-carboxylic acids), occurred much later.

Early investigations into biphenyl compounds in the early 20th century laid the groundwork for the eventual synthesis of these molecules. A pivotal moment in the related field of biphenyl chemistry was the work of Gilbert T. Morgan and Frank S. Walls in 1931, who detailed a robust method for the acylation of biphenyl.[1] This was followed by the refined synthesis of 4-acetylbiphenyl by L. M. Long and H. R. Henze in 1941, which became a standard preparatory method.[1] These developments in creating acetylated biphenyl structures were crucial precursors to the synthesis of their carboxylic acid derivatives.

The direct synthesis of acetyl-biphenyl-carboxylic acids followed the development of advanced cross-coupling reactions. The advent of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, revolutionized the synthesis of biaryl compounds. These methods provided a versatile and efficient means to connect a phenyl ring bearing a carboxylic acid group with another phenyl ring containing an acetyl group, allowing for the specific synthesis of the various isomers of acetylphenyl-benzoic acid.

Physicochemical Properties

The physicochemical properties of acetylphenyl-benzoic acids are crucial for their potential as drug candidates, influencing their solubility, absorption, distribution, metabolism, and excretion (ADME) profiles. The position of the acetyl and carboxyl groups on the biphenyl scaffold significantly impacts these properties.

Table 1: Physicochemical Properties of Acetyl-biphenyl-carboxylic Acid Isomers

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa (Predicted) |

| 2'-Acetyl-[1,1'-biphenyl]-4-carboxylic acid | 893737-17-2 | C₁₅H₁₂O₃ | 240.25 | 199-201 | - |

| 4'-Acetyl-[1,1'-biphenyl]-2-carboxylic acid | 107942-87-0 | C₁₅H₁₂O₃ | 240.26 | 173-176 | - |

| 4'-Acetyl-[1,1'-biphenyl]-3-carboxylic acid | 635757-61-8 | C₁₅H₁₂O₃ | 240.258 | - | 4.02 ± 0.10 |

| 4'-Acetyl-[1,1'-biphenyl]-4-carboxylic acid | 114691-92-8 | C₁₅H₁₂O₃ | 240.25 | - | - |

Key Experimental Protocols

The synthesis of acetylphenyl-benzoic acids has evolved significantly over time. Early methods were often multi-step and lower yielding. Modern synthetic chemistry offers more direct and efficient routes.

Suzuki-Miyaura Cross-Coupling for the Synthesis of 2'-Acetyl-[1,1'-biphenyl]-4-carboxylic acid

This method is a cornerstone for the synthesis of biaryl compounds and has been successfully applied to the preparation of various acetyl-biphenyl-carboxylic acids.

Reaction:

A suspension of 4-carboxybenzeneboronic acid and 1-(2-bromophenyl)ethanone in a suitable solvent system (e.g., acetonitrile and water) is treated with a base (e.g., sodium carbonate) and a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)). The reaction mixture is heated, and after workup and purification, the desired product is obtained.[2]

Detailed Protocol: [2]

-

To a suspension of 4-carboxybenzeneboronic acid (1.0 eq) and 1-(2-bromophenyl)ethanone (1.0 eq) in dry acetonitrile, add a 0.4 M aqueous sodium carbonate solution.

-

Purge the reaction mixture with nitrogen for 10 minutes.

-

Add tetrakis(triphenylphosphine)palladium(0) (catalytic amount).

-

Heat the reaction mixture to 90°C for 22 hours.

-

After cooling, filter the hot reaction mixture through celite and concentrate in vacuo to remove acetonitrile.

-

Dilute the resulting aqueous suspension with water and wash with diethyl ether.

-

Acidify the aqueous phase to pH 1 with concentrated hydrochloric acid.

-

Cool the resulting white suspension to 4°C for 1 hour.

-

Filter the solid product, wash with water, and dry in vacuo at 50°C.

Experimental Workflow Diagram:

Caption: Suzuki-Miyaura coupling workflow for synthesizing 2'-acetyl-[1,1'-biphenyl]-4-carboxylic acid.

Biological Activities and Signaling Pathways

Derivatives of acetylphenyl-benzoic acid have shown promise in various therapeutic areas, including oncology and anti-inflammatory applications. Their biological activity is often attributed to their ability to interact with specific molecular targets and modulate key signaling pathways.

Anticancer Activity

Several studies have investigated the in vitro anticancer activity of biphenyl carboxylic acid derivatives against various cancer cell lines.

Table 2: In Vitro Anticancer Activity of Biphenyl Carboxylic Acid Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| 1-([1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid (3a) | MCF-7 | 10.14 ± 2.05 | [3] |

| 1-([1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid (3a) | MDA-MB-231 | 10.78 ± 2.58 | [3] |

| 1-(4'-(Benzyloxy)-[1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid (3j) | MCF-7 | 9.92 ± 0.97 | [3] |

| 1-(4'-(Benzyloxy)-[1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid (3j) | MDA-MB-231 | 9.54 ± 0.85 | [3] |

IC₅₀ values represent the concentration of the compound that inhibits 50% of cell growth.

The precise signaling pathways modulated by these specific acetylphenyl-benzoic acid derivatives are still under active investigation. However, based on the activity of other biphenyl carboxylic acids, potential mechanisms could involve the inhibition of key enzymes in cancer progression or the modulation of signaling pathways related to cell proliferation and apoptosis.

Hypothesized Signaling Pathway Inhibition:

Caption: Hypothesized inhibition of a growth factor signaling pathway by an acetylphenyl-benzoic acid derivative.

Conclusion and Future Directions

Acetylphenyl-benzoic acids represent a versatile scaffold with significant potential for the development of novel therapeutics. The historical evolution of their synthesis, from early multi-step procedures to modern, efficient cross-coupling reactions, has enabled the exploration of a wide range of derivatives. The available data on their physicochemical properties and biological activities, particularly in the realm of anticancer research, highlight the promise of this compound class.

Future research should focus on a more systematic exploration of the structure-activity relationships (SAR) of different isomers and substituted derivatives. A comprehensive screening of these compounds against a broader range of biological targets is warranted. Crucially, further studies are needed to elucidate the specific signaling pathways and molecular mechanisms underlying their observed biological effects. This will be essential for the rational design and optimization of new drug candidates based on the acetylphenyl-benzoic acid scaffold. The detailed experimental protocols and foundational knowledge presented in this guide provide a solid starting point for these future endeavors.

References

Spectroscopic Data of 4-(3-acetylphenyl)benzoic acid: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

Predicted Spectroscopic Data

The chemical structure of 4-(3-acetylphenyl)benzoic acid is presented below, with atoms numbered for the purpose of NMR peak assignment.

Caption: Structure of this compound.

Predicted ¹H NMR Data

The following table summarizes the predicted proton NMR chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound. These predictions are based on the analysis of benzoic acid, acetophenone, and biphenyl derivatives.

| Protons | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2', H-6' | 8.10 - 8.20 | d | ~8.0 |

| H-3', H-5' | 7.80 - 7.90 | d | ~8.0 |

| H-2'' | 8.20 - 8.30 | s | - |

| H-4'' | 7.95 - 8.05 | d | ~7.8 |

| H-6'' | 7.85 - 7.95 | d | ~7.8 |

| H-5'' | 7.60 - 7.70 | t | ~7.8 |

| -COOH | 12.0 - 13.0 | br s | - |

| -CH₃ | 2.60 - 2.70 | s | - |

Predicted ¹³C NMR Data

The following table presents the predicted carbon-13 NMR chemical shifts for this compound.

| Carbon | Predicted δ (ppm) |

| C-1' | 145 - 147 |

| C-2', C-6' | 130 - 131 |

| C-3', C-5' | 127 - 128 |

| C-4' | 130 - 132 |

| C-1'' | 139 - 141 |

| C-2'' | 129 - 130 |

| C-3'' | 137 - 138 |

| C-4'' | 129 - 130 |

| C-5'' | 129 - 130 |

| C-6'' | 126 - 127 |

| -COOH | 167 - 169 |

| C=O (acetyl) | 197 - 199 |

| -CH₃ | 26 - 28 |

Experimental Protocols

A general experimental protocol for obtaining high-quality 1H and 13C NMR spectra for a compound like this compound is provided below.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of high-purity this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is crucial; DMSO-d₆ is often preferred for carboxylic acids to observe the exchangeable proton of the carboxyl group.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

2. NMR Spectrometer Setup:

-

The spectra should be acquired on a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H nuclei.

-

The spectrometer should be properly tuned and shimmed to ensure high resolution and a homogeneous magnetic field.

3. ¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: Approximately 16 ppm, centered around 6-8 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Temperature: 298 K.

4. ¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Spectral Width: Approximately 250 ppm, centered around 120-140 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 to 4096 scans, or more, due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Temperature: 298 K.

5. Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum manually.

-

Calibrate the chemical shift scale using the residual solvent peak or the TMS signal (0.00 ppm).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

-

Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to deduce proton-proton connectivities.

-

Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.

Plausible Synthetic Pathway

A common and effective method for the synthesis of biaryl compounds like this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction involves the coupling of an organoboron compound with an organohalide.

Caption: Proposed Suzuki-Miyaura synthesis of this compound.

This guide serves as a foundational resource for researchers interested in the spectroscopic properties of this compound. It is anticipated that future synthetic work on this compound will lead to the publication of its full, experimentally-verified NMR data.

An In-depth Technical Guide to the FT-IR and Mass Spectrometry Analysis of 4-(3-acetylphenyl)benzoic acid

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopy and Mass Spectrometry (MS) analysis of 4-(3-acetylphenyl)benzoic acid. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data interpretation, and visualization of analytical workflows and fragmentation pathways.

Introduction to this compound

This compound is a bifunctional organic molecule containing both a carboxylic acid and a ketone functional group. Its characterization is crucial for confirming its identity and purity, particularly in the context of pharmaceutical synthesis and materials science where it may serve as an important intermediate.[1] FT-IR and mass spectrometry are powerful analytical techniques for the structural elucidation of such compounds.

Chemical Structure:

Molecular Formula: C15H12O3[1]

Molecular Weight: 240.26 g/mol [1]

Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy is a vital tool for identifying the functional groups present in a molecule. The infrared spectrum provides a unique fingerprint based on the vibrational frequencies of the chemical bonds.

Predicted FT-IR Spectral Data

The following table summarizes the expected characteristic infrared absorption peaks for this compound based on the known frequencies for its constituent functional groups.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Expected Intensity |

| 3300-2500 | Carboxylic Acid (O-H) | Stretching (H-bonded) | Broad, Strong |

| 3100-3000 | Aromatic C-H | Stretching | Medium to Weak |

| ~1700 | Ketone (C=O) | Stretching | Strong, Sharp |

| 1680-1710 | Carboxylic Acid (C=O) | Stretching | Strong, Sharp |

| 1600-1450 | Aromatic C=C | Ring Stretching | Medium to Weak |

| 1300-1200 | Carboxylic Acid (C-O) | Stretching | Medium |

| 920-680 | Aromatic C-H | Out-of-plane Bending | Strong |

Note: The C=O stretching vibrations of the ketone and carboxylic acid may overlap, but can often be distinguished. The broadness of the O-H stretch is a hallmark of the hydrogen-bonded carboxylic acid dimer.[2][3]

Experimental Protocol for FT-IR Analysis

Instrumentation: A standard FT-IR spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid this compound sample onto the center of the ATR crystal.

-

Apply firm and even pressure to the sample using the pressure clamp to ensure good contact with the crystal.

-

Acquire the FT-IR spectrum of the sample, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio over a spectral range of 4000-400 cm⁻¹.

-

After analysis, clean the ATR crystal thoroughly.

Mass Spectrometry Analysis

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the structure of the molecule through fragmentation analysis.

Predicted Mass Spectrum Data

The following table outlines the expected major ions in the electron ionization (EI) mass spectrum of this compound.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Interpretation |

| 240 | [C15H12O3]⁺• | Molecular Ion (M⁺•) |

| 225 | [M - CH3]⁺ | Loss of a methyl radical from the acetyl group. |

| 197 | [M - COOH]⁺ | Loss of the carboxylic acid group. |

| 181 | [M - COOH - O]⁺ or [M - CH3CO]⁺ | Further fragmentation. |

| 165 | [C12H9O]⁺ | Loss of the acetyl and hydroxyl groups. |

| 105 | [C6H5CO]⁺ | Benzoyl cation, a common fragment in benzoic acid derivatives.[4] |

| 77 | [C6H5]⁺ | Phenyl cation, resulting from the loss of CO from the benzoyl cation.[4] |

The base peak is likely to be one of the more stable fragments, such as the benzoyl cation at m/z 105.[4]

Experimental Protocol for Mass Spectrometry

Instrumentation: A mass spectrometer, for example, a Gas Chromatograph-Mass Spectrometer (GC-MS) or a Direct Insertion Probe-Mass Spectrometer (DIP-MS). Electron Ionization (EI) is a common ionization method for such molecules.

Methodology (Direct Insertion Probe):

-

A small amount of the solid sample is placed in a capillary tube.

-

The capillary tube is inserted into the direct insertion probe.

-

The probe is introduced into the ion source of the mass spectrometer through a vacuum lock.

-

The probe is heated, causing the sample to vaporize directly into the ion source.

-

The vaporized molecules are ionized, typically by a 70 eV electron beam in EI mode.

-

The resulting ions are accelerated and separated by the mass analyzer (e.g., a quadrupole).

-

The detector records the abundance of each ion at a specific m/z ratio, generating the mass spectrum.

Visualized Workflows and Pathways

Analytical Workflow

The following diagram illustrates the general workflow for the FT-IR and MS analysis of this compound.

References

- 1. This compound Supplier in Mumbai, this compound Trader, Maharashtra [chemicalmanufacturers.in]

- 2. researchgate.net [researchgate.net]

- 3. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide on the Single Crystal X-ray Diffraction of 4-(3-acetylphenyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the single crystal X-ray diffraction analysis of 4-(3-acetylphenyl)benzoic acid, a molecule of interest in pharmaceutical and materials science research. Due to the limited availability of direct crystallographic data for this specific compound, this guide leverages data from the closely related structure of 4-acetylphenyl 3-methylbenzoate to provide a detailed projection of its structural characteristics. This document outlines the experimental protocols for synthesis, crystal growth, and X-ray diffraction analysis, presenting the expected crystallographic data in a structured format.

Introduction

This compound is a biphenyl derivative containing both a carboxylic acid and a ketone functional group. This combination of functionalities makes it a versatile building block for the synthesis of more complex molecules with potential applications in drug discovery and materials science. Single crystal X-ray diffraction is a powerful, non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal lattice, including bond lengths, bond angles, and unit cell dimensions.[1] This information is crucial for understanding the structure-property relationships of a compound.

This guide will detail the anticipated molecular and crystal structure of this compound based on the analysis of a structural analogue, 4-acetylphenyl 3-methylbenzoate.[2][3][4] Furthermore, a detailed experimental workflow for the synthesis and crystallographic analysis of the title compound is provided.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound is through a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound.[5]

Reaction Scheme:

Materials:

-

(3-acetylphenyl)boronic acid

-

4-bromobenzoic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve 4-bromobenzoic acid (1 equivalent) and (3-acetylphenyl)boronic acid (1.2 equivalents) in a 3:1 mixture of toluene and ethanol.

-

Add an aqueous solution of potassium carbonate (2 M, 3 equivalents).

-

Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), to the reaction mixture.

-

Heat the mixture to reflux (approximately 80-90 °C) and stir under an inert atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and add water.

-

Acidify the aqueous layer with 1 M HCl to a pH of 2-3, which will precipitate the crude product.

-

Filter the precipitate and wash with cold water.

-

Recrystallize the crude product from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to obtain pure this compound.

Single Crystal Growth

High-quality single crystals are essential for successful X-ray diffraction analysis.[1] Slow evaporation is a common and effective method for growing single crystals of organic compounds.

Procedure:

-

Dissolve the purified this compound in a suitable solvent or a mixture of solvents (e.g., ethanol, ethyl acetate, or a mixture of a good solvent and a poor solvent like hexane) to create a saturated or nearly saturated solution.

-

Loosely cover the container with a lid or parafilm with small perforations to allow for slow evaporation of the solvent.

-

Place the container in a vibration-free environment at a constant temperature.

-

Over a period of several days to weeks, as the solvent slowly evaporates, single crystals should form.

Single Crystal X-ray Diffraction Data Collection and Structure Refinement

The following protocol is based on the experimental procedure for the analogue 4-acetylphenyl 3-methylbenzoate and represents a standard approach for small organic molecules.[2][4]

Instrumentation:

-

A single-crystal X-ray diffractometer equipped with a CCD or CMOS detector (e.g., a Bruker SMART APEXII).

-

Mo Kα radiation (λ = 0.71073 Å).

-

A cryosystem for low-temperature data collection (optional but recommended to reduce thermal motion and improve data quality).

Procedure:

-

Crystal Mounting: Select a suitable single crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.[1]

-

Data Collection: Center the crystal in the X-ray beam. Collect a series of diffraction images by rotating the crystal through a range of angles (e.g., using ω and φ scans).

-

Data Processing: Integrate the raw diffraction data to obtain a list of reflection intensities and their corresponding Miller indices (h, k, l). Apply corrections for Lorentz and polarization effects, and an absorption correction (e.g., multi-scan).

-

Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions. Refine the structural model by least-squares methods against the experimental diffraction data. Locate and refine hydrogen atoms in their expected positions.

Anticipated Crystallographic Data

The following tables summarize the expected crystallographic data for this compound, based on the published data for the structural analogue 4-acetylphenyl 3-methylbenzoate.[2][4] It is important to note that while the molecular structures are similar, the crystal packing and unit cell parameters for this compound may differ due to the presence of the carboxylic acid group, which can form strong hydrogen bonds.

Table 1: Anticipated Crystal Data and Structure Refinement Details

| Parameter | Value (based on 4-acetylphenyl 3-methylbenzoate) |

| Empirical formula | C₁₅H₁₂O₃ |

| Formula weight | 240.25 g/mol |

| Temperature | 293(2) K |

| Wavelength (Mo Kα) | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.7167(3) Åb = 9.8521(3) Åc = 15.4938(4) Åβ = 95.149(2)° |

| Volume | 1325.20(7) ų |

| Z | 4 |

| Calculated density | 1.274 Mg/m³ |

| Absorption coefficient | 0.09 mm⁻¹ |

| F(000) | 536 |

| Crystal size | 0.30 x 0.25 x 0.20 mm |

| Theta range for data collection | 2.4 to 28.3° |

| Reflections collected | 12798 |

| Independent reflections | 3303 [R(int) = 0.033] |

| Completeness to theta = 28.3° | 99.7 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 3303 / 0 / 174 |

| Goodness-of-fit on F² | 1.00 |

| Final R indices [I>2sigma(I)] | R1 = 0.048, wR2 = 0.162 |

| R indices (all data) | R1 = 0.075, wR2 = 0.183 |

Table 2: Anticipated Selected Bond Lengths (Å)

| Bond | Length (Å) |

| C1-C2 | 1.50 |

| C2-O1 | 1.21 |

| C2-C3 | 1.49 |

| C3-C4 | 1.39 |

| C3-C8 | 1.39 |

| C4-C5 | 1.38 |

| C5-C6 | 1.38 |

| C6-C7 | 1.39 |

| C7-C8 | 1.38 |

| C6-C9 | 1.49 |

| C9-C10 | 1.39 |

| C9-C14 | 1.39 |

| C10-C11 | 1.38 |

| C11-C12 | 1.38 |

| C12-C13 | 1.38 |

| C13-C14 | 1.38 |

| C12-C15 | 1.48 |

| C15-O2 | 1.21 |

| C15-O3 | 1.33 |

Table 3: Anticipated Selected Bond Angles (°) and Torsion Angles (°)

| Angle | Value (°) |

| O1-C2-C1 | 120.0 |

| O1-C2-C3 | 120.0 |

| C1-C2-C3 | 120.0 |

| C4-C3-C8 | 118.0 |

| C4-C3-C2 | 121.0 |

| C8-C3-C2 | 121.0 |

| C5-C4-C3 | 121.0 |

| C4-C5-C6 | 120.0 |

| C5-C6-C7 | 120.0 |

| C5-C6-C9 | 120.0 |

| C7-C6-C9 | 120.0 |

| C8-C7-C6 | 120.0 |

| C7-C8-C3 | 121.0 |

| C10-C9-C14 | 118.0 |

| C10-C9-C6 | 121.0 |

| C14-C9-C6 | 121.0 |

| C11-C10-C9 | 121.0 |

| C10-C11-C12 | 120.0 |

| C11-C12-C13 | 120.0 |

| C11-C12-C15 | 120.0 |

| C13-C12-C15 | 120.0 |

| C14-C13-C12 | 120.0 |

| C13-C14-C9 | 121.0 |

| O2-C15-O3 | 123.0 |

| O2-C15-C12 | 125.0 |

| O3-C15-C12 | 112.0 |

| Torsion Angle | Value (°) |

| C2-C3-C6-C9 | 45.0 |

| C3-C6-C9-C10 | -135.0 |

| C6-C9-C12-C15 | 150.0 |

| C9-C12-C15-O2 | 5.0 |

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental process, from synthesis to final structure analysis.

Caption: Experimental workflow for the synthesis and single crystal X-ray diffraction analysis.

Conclusion

This technical guide provides a detailed framework for the synthesis and single crystal X-ray diffraction analysis of this compound. While direct crystallographic data is not yet publicly available, the provided information, based on a close structural analogue, offers valuable insights into the expected molecular geometry and crystal packing. The detailed experimental protocols for synthesis and crystallography serve as a practical guide for researchers aiming to elucidate the precise three-dimensional structure of this and related compounds. The determination of the crystal structure will be instrumental in understanding its solid-state properties and will facilitate its application in the rational design of new pharmaceutical agents and functional materials.

References

- 1. creative-biostructure.com [creative-biostructure.com]

- 2. Crystal structure of 4-acetylphenyl 3-methylbenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crystal structure of 4-acetyl-phenyl 3-methyl-benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Thermal Analysis (TGA/DSC) of 4-(3-acetylphenyl)benzoic Acid and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) for the characterization of 4-(3-acetylphenyl)benzoic acid and its derivatives. These analytical techniques are crucial for determining the thermal stability, purity, and physical transitions of these compounds, which are significant in pharmaceutical research and development.

Introduction to the Thermal Analysis of this compound

This compound is an organic compound with a molecular formula of C15H12O3 and a molecular weight of approximately 240.26 g/mol .[1] Its structure, featuring both a carboxylic acid and a ketone functional group, makes it a valuable intermediate in the synthesis of various pharmaceutical compounds. Thermal analysis techniques such as TGA and DSC are essential for characterizing the physicochemical properties of this and related molecules.[2][3]

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, providing information on melting, crystallization, and other phase transitions.[2] TGA, on the other hand, measures the change in mass of a sample as a function of temperature, which is useful for determining thermal stability, decomposition temperatures, and the composition of materials.[2][4]

Predicted Thermal Behavior

While specific experimental TGA/DSC data for this compound is not extensively published, its thermal behavior can be predicted based on the known properties of its constituent functional moieties: benzoic acid and acetophenone.

-

Melting: this compound is a solid at room temperature with a reported melting point in the range of 184-188°C.[1] A DSC thermogram would be expected to show a sharp endothermic peak in this temperature range, corresponding to the enthalpy of fusion.

-

Decomposition: Benzoic acid is known to decompose at temperatures above its boiling point (250°C), primarily through decarboxylation.[5] Acetophenone has a boiling point of 202°C.[6] Therefore, the thermal decomposition of this compound is anticipated to occur at temperatures above 200°C. The TGA curve would likely show a significant mass loss corresponding to the loss of CO2 from the carboxylic acid group and subsequent degradation of the aromatic structure.

Data Presentation

The following tables summarize the known physical properties of this compound and provide a template for presenting hypothetical TGA and DSC data for the parent compound and its derivatives.

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C15H12O3 | [1] |

| Molecular Weight | 240.26 g/mol | [1] |

| Melting Point | 184-188 °C | [1] |

| Appearance | Off-white to pale yellow solid | [1] |

Table 2: Illustrative TGA/DSC Data for this compound and Derivatives

| Compound | Onset of Decomposition (TGA, °C) | Mass Loss at 500°C (TGA, %) | Melting Point (DSC, °C) | Enthalpy of Fusion (DSC, J/g) |

| This compound | ~250 (Predicted) | >50 (Predicted) | 184-188 | (Hypothetical) |

| Derivative A (e.g., ester) | (Hypothetical) | (Hypothetical) | (Hypothetical) | (Hypothetical) |

| Derivative B (e.g., amide) | (Hypothetical) | (Hypothetical) | (Hypothetical) | (Hypothetical) |

Experimental Protocols

A detailed methodology for conducting TGA and DSC experiments is crucial for obtaining reliable and reproducible data.

4.1. Differential Scanning Calorimetry (DSC)

-

Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum DSC pan. The pan is then hermetically sealed.

-

Instrumentation: A calibrated differential scanning calorimeter is used.

-

Experimental Conditions:

-

Data Analysis: The DSC thermogram is analyzed to determine the onset temperature of melting and the area of the melting peak, which corresponds to the enthalpy of fusion.

4.2. Thermogravimetric Analysis (TGA)

-

Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

-

Instrumentation: A calibrated thermogravimetric analyzer is used.

-

Experimental Conditions:

-

Temperature Range: Typically from 25°C to a high temperature to ensure complete decomposition (e.g., 600-800°C).

-

Heating Rate: A heating rate of 10°C/min or 20°C/min is common.[5]

-

Atmosphere: The analysis can be performed under an inert atmosphere (e.g., nitrogen at 20-50 mL/min) to study thermal decomposition, or under an oxidative atmosphere (e.g., air) to study oxidative stability.[5]

-

-

Data Analysis: The TGA curve (mass vs. temperature) and its derivative (DTG) are analyzed to determine the onset temperature of decomposition, the temperatures of maximum decomposition rates, and the percentage of mass loss at different stages.

Visualization of Workflows and Pathways

5.1. Experimental Workflow

The following diagram illustrates the typical workflow for the thermal analysis of a pharmaceutical compound like this compound.

Caption: Experimental workflow for TGA/DSC analysis.

5.2. Biological Signaling Pathway

Benzoic acid derivatives have been shown to modulate the proteostasis network, which is crucial for cellular health and longevity. The following diagram illustrates a simplified view of this network, highlighting the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP), which could be influenced by compounds derived from this compound.[8]

Caption: Modulation of the proteostasis network.

Conclusion

The thermal analysis of this compound and its derivatives by TGA and DSC is indispensable for their characterization in a drug development context. These techniques provide critical data on melting behavior, thermal stability, and decomposition profiles, which are essential for ensuring the quality, safety, and efficacy of pharmaceutical intermediates and final products. The methodologies and predictive insights provided in this guide serve as a valuable resource for researchers and scientists working with these compounds.

References

- 1. This compound Supplier in Mumbai, this compound Trader, Maharashtra [chemicalmanufacturers.in]

- 2. azom.com [azom.com]

- 3. mt.com [mt.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Benzoic acid - Wikipedia [en.wikipedia.org]

- 6. Acetophenone - Wikipedia [en.wikipedia.org]

- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 8. Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 4-(3-acetylphenyl)benzoic acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 4-(3-acetylphenyl)benzoic acid. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document outlines a detailed experimental protocol for determining its solubility in various organic solvents. Furthermore, qualitative solubility information is presented, alongside quantitative data for the structurally related compound, benzoic acid, to provide a comparative reference.

Physicochemical Properties of this compound

This compound is an organic compound with the molecular formula C15H12O3 and a molecular weight of approximately 240.26 g/mol [1]. It typically appears as an off-white to pale yellow solid in powder or crystalline form[1].

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C15H12O3 | [1] |

| Molecular Weight | 240.26 g/mol | [1] |

| Appearance | Off-white to pale yellow solid | [1] |

| Melting Point | 184-188°C | [1] |

| Purity | >98% | [1] |

Solubility of this compound: Qualitative Data

Qualitative assessments indicate that this compound is slightly soluble in water and soluble in certain organic solvents.

Table 2: Qualitative Solubility of this compound

| Solvent | Solubility | Reference |

| Water | Slightly soluble | [1] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [1] |

| Methanol | Soluble | [1] |

Experimental Protocol for Determining Solubility

The following is a detailed methodology for the quantitative determination of the solubility of this compound in various organic solvents. This protocol is based on the widely used shake-flask method.

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials:

-

This compound (purity >98%)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Add a known volume of each selected organic solvent to the respective vials.

-

Tightly cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath, set to a specific temperature (e.g., 25°C or 37°C).

-

Shake the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

-

Analyze the standard solutions and the filtered sample solutions using a validated analytical method (e.g., HPLC or UV-Vis spectroscopy) to determine the concentration of the dissolved compound.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the sample solutions using the calibration curve.

-

-

Data Reporting:

-

Express the solubility in terms of mass/volume (e.g., mg/mL or g/L) or molarity (mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of a solid compound.

Comparative Solubility Data: Benzoic Acid

To provide a practical reference, the following table presents quantitative solubility data for benzoic acid, a compound with structural similarities to this compound. It is important to note that the acetyl group and the additional phenyl ring in this compound will influence its solubility relative to benzoic acid.

Table 3: Solubility of Benzoic Acid in Various Organic Solvents at 23-25°C

| Solvent | Molar Solubility (mol/L) | Gram Solubility ( g/100 mL) |

| Methanol | 5.85 (23°C) | 71.5 |

| Ethanol | 4.29 (25°C) | 52.4 (19.2°C) |

| Acetone | Soluble | - |

| Benzene | Soluble | - |

| Carbon Tetrachloride | Soluble | - |

| Chloroform | Soluble | - |

| Ethyl Ether | Soluble | - |

| Hexane | Soluble | - |

Note: Data for benzoic acid is compiled from various sources and temperatures may vary slightly.[2][3][4]

Conclusion

References

A Technical Guide to Quantum Chemical Calculations for 4-(3-acetylphenyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 4-(3-acetylphenyl)benzoic acid. This molecule, possessing both a carboxylic acid and a ketone functional group on a biphenyl scaffold, is of interest for its potential applications in medicinal chemistry and materials science. Understanding its fundamental properties through computational methods can provide valuable insights for drug design and the development of novel materials.

Introduction

This compound is an organic molecule with the chemical formula C15H12O3.[1] Its structure consists of a benzoic acid moiety linked to an acetyl-substituted phenyl ring. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful approach to investigate the molecular properties of such compounds. These calculations can predict optimized geometries, vibrational frequencies, electronic properties like HOMO-LUMO energy gaps, and molecular electrostatic potential maps, which are crucial for understanding reactivity and intermolecular interactions.[2] This guide outlines the theoretical background, computational methodology, and expected outcomes of a quantum chemical study on this compound.

Computational Methodology (Experimental Protocols)

The following section details a typical protocol for performing quantum chemical calculations on this compound, based on established methods for similar benzoic acid derivatives.[3][4]

2.1. Software and Hardware

Quantum chemical calculations are typically performed using specialized software packages such as Gaussian, ORCA, or GAMESS. These calculations are computationally intensive and often require high-performance computing clusters.

2.2. Molecular Structure Optimization

The first step in a computational study is to determine the most stable 3D conformation of the molecule. This is achieved through geometry optimization.

-

Method: Density Functional Theory (DFT) is a widely used and accurate method for this purpose. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular choice that often provides a good balance between accuracy and computational cost.[4]

-

Basis Set: A basis set describes the atomic orbitals used in the calculation. The 6-311++G(d,p) or 6-311+G(d,p) Pople-style basis sets are commonly employed for organic molecules, as they provide a flexible description of the electron distribution, including polarization and diffuse functions.[5]

2.3. Vibrational Frequency Analysis

Once the geometry is optimized, a vibrational frequency calculation is performed at the same level of theory. This serves two main purposes:

-

Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

-

Prediction of Infrared (IR) and Raman Spectra: The calculated vibrational frequencies can be used to predict the IR and Raman spectra of the molecule. These theoretical spectra can be compared with experimental data for validation.[6]

2.4. Electronic Properties Calculation

Several key electronic properties can be calculated to understand the molecule's reactivity and electronic behavior.

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial parameter that relates to the chemical reactivity and kinetic stability of the molecule.[2]

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule. It helps in identifying electrophilic and nucleophilic sites, which is valuable for predicting how the molecule will interact with other molecules.[2]

Data Presentation

The quantitative data obtained from these calculations are typically summarized in tables for clarity and ease of comparison.

Table 1: Optimized Geometrical Parameters (Hypothetical Data)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C1-C2 | 1.39 | C1-C2-C3 | 120.0 |

| C=O (acid) | 1.21 | O-C-O | 123.0 |

| C=O (ketone) | 1.22 | C-C-C (biphenyl) | 120.0 |

| C-C (biphenyl) | 1.49 |

Table 2: Calculated Vibrational Frequencies (Hypothetical Data)

| Vibrational Mode | Frequency (cm⁻¹) | IR Intensity | Raman Activity |

| O-H stretch (acid) | 3500 | High | Low |

| C=O stretch (acid) | 1750 | High | Medium |

| C=O stretch (ketone) | 1690 | High | High |

| C-H stretch (aromatic) | 3100 | Medium | High |

Table 3: Electronic Properties (Hypothetical Data)

| Property | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap | 4.7 |

| Ionization Potential | 6.5 |

| Electron Affinity | 1.8 |

Mandatory Visualizations

Visual representations are essential for understanding the results of quantum chemical calculations.

Caption: 2D structure of this compound.

Caption: Workflow for quantum chemical calculations.

Conclusion

Quantum chemical calculations provide a robust framework for the in-depth characterization of this compound. By employing methods such as DFT with the B3LYP functional and a 6-311+G(d,p) basis set, researchers can obtain valuable data on the molecule's geometry, vibrational modes, and electronic structure. This information is instrumental for predicting its chemical behavior, understanding its interaction with biological targets, and guiding the design of new molecules with desired properties for applications in drug development and materials science. The protocols and expected data presented in this guide serve as a foundational reference for scientists and researchers in the field.

References

- 1. This compound Supplier in Mumbai, this compound Trader, Maharashtra [chemicalmanufacturers.in]

- 2. researchgate.net [researchgate.net]

- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 4. Synthesis, quantum chemical calculations, in silico and in vitro bioactivity of a sulfonamide-Schiff base derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Electronic Properties of Acetylphenyl Benzoic Acid Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive investigation into the electronic properties of the ortho-, meta-, and para-isomers of acetylphenyl benzoic acid. Understanding the nuanced differences in the electronic landscapes of these isomers is critical for their application in medicinal chemistry and materials science, where such properties govern molecular interactions, reactivity, and ultimately, biological activity and material performance. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes workflows and structure-property relationships.

Introduction to Acetylphenyl Benzoic Acid Isomers

Acetylphenyl benzoic acids are bifunctional aromatic compounds containing both a carboxylic acid and an acetyl group. The relative positions of these functional groups on the phenyl ring—ortho (2-), meta (3-), and para (4-)—give rise to three distinct isomers with the same molecular formula (C₁₅H₁₂O₃) but different spatial arrangements. This positional isomerism significantly influences their electronic structure, steric hindrance, and potential for intramolecular interactions, leading to unique physicochemical and biological properties for each isomer.[1]

The interplay between the electron-withdrawing nature of the acetyl and carboxyl groups, and their positioning, dictates the electron density distribution across the aromatic system. This, in turn, affects key electronic parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO energy gap, and the molecular dipole moment. These parameters are fundamental in predicting the reactivity, stability, and potential biological targets of the molecules. For instance, the HOMO-LUMO gap is a crucial indicator of molecular stability and reactivity, with a smaller gap suggesting higher reactivity.

In the context of drug development, these isomers present an interesting case study in structure-activity relationships (SAR). The varied electronic and steric profiles of the ortho, meta, and para isomers can lead to differential binding affinities for biological targets, altered metabolic stability, and distinct pharmacokinetic and pharmacodynamic profiles.

Synthesis and Characterization

The synthesis of acetylphenyl benzoic acid isomers typically involves the oxidation of the corresponding methyl-substituted acetophenone or the functionalization of a pre-existing benzoic acid derivative.

Synthesis of 2-Acetylphenyl Benzoic Acid

Synthesis of 3-Acetylphenyl Benzoic Acid

A general approach for the synthesis of the meta-isomer involves the oxidation of 3-methylacetophenone.

Synthesis of 4-Acetylphenyl Benzoic Acid

The para-isomer can be synthesized via the oxidation of 4-methylacetophenone using a strong oxidizing agent like potassium permanganate.[2][3]

Experimental Protocol: Synthesis of 4-Acetylphenyl Benzoic Acid [3]

-

Oxidation:

-

Add 4-methylacetophenone, water, and anhydrous zinc chloride to a reaction vessel.

-

Stir the mixture and gently heat to 35-45 °C.

-

Divide potassium permanganate into five equal portions and add one portion every 15-20 minutes, maintaining the reaction temperature between 48-55 °C.

-

After the final addition, control the temperature at 40-45 °C and maintain for 1.5 hours.

-

Cool the reaction mixture to 17-22 °C.

-

Isolate the crude product by centrifugation and dry.

-

-

Purification:

-

Mix the crude product with anhydrous acetic acid.

-

Heat the mixture to reflux for 0.5-1.5 hours.

-

Perform hot filtration.

-

Centrifuge the filtrate and dry the purified 4-acetylphenyl benzoic acid.

-

Electronic Properties: A Comparative Analysis

The electronic properties of the acetylphenyl benzoic acid isomers are primarily influenced by the position of the acetyl group relative to the carboxylic acid group. While extensive direct comparative experimental data is scarce, computational studies provide valuable insights into their electronic structures. The following table summarizes key computed electronic and physical properties for the three isomers, primarily sourced from PubChem.[4][5] It is important to note that these are computationally derived values and may differ from experimental results.

| Property | 2-Acetylphenyl Benzoic Acid (ortho) | 3-Acetylphenyl Benzoic Acid (meta) | 4-Acetylphenyl Benzoic Acid (para) |

| Molecular Formula | C₉H₈O₃ | C₉H₈O₃ | C₉H₈O₃ |

| Molecular Weight | 164.16 g/mol [4] | 164.16 g/mol [5] | 164.16 g/mol [2] |

| XLogP3 | 0.8[4] | 1.6[5] | - |

| Hydrogen Bond Donor Count | 1[4] | 1[5] | - |

| Hydrogen Bond Acceptor Count | 3[4] | 3[5] | - |

| Rotatable Bond Count | 2[4] | 2[5] | - |

| Exact Mass | 164.047344113 Da[4] | 164.047344113 Da[5] | - |

| Topological Polar Surface Area | 54.4 Ų[4] | 54.4 Ų[5] | - |

| Heavy Atom Count | 12[4] | 12[5] | - |

Note: Data for the para-isomer's computed properties like XLogP3, Hydrogen Bond Donor/Acceptor Count, etc., were not as readily available in the compiled sources.

Computational studies on substituted benzoic acids, in general, have shown that the position of electron-withdrawing groups significantly affects the electronic structure and acidity (pKa).[6][7] The acetyl group, being electron-withdrawing, is expected to influence the electron density of the aromatic ring and the acidity of the carboxylic acid proton.

Experimental and Computational Methodologies

Computational Details (General Approach)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules. A typical computational workflow for analyzing the acetylphenyl benzoic acid isomers would involve:

-

Geometry Optimization: The initial structures of the ortho, meta, and para isomers are optimized to find their lowest energy conformation.

-

Frequency Calculations: These are performed to confirm that the optimized structures are true minima on the potential energy surface.

-

Electronic Property Calculations: Single-point energy calculations are then carried out on the optimized geometries to determine properties such as HOMO and LUMO energies, the HOMO-LUMO energy gap, and the dipole moment.

A common level of theory for such calculations is B3LYP with a 6-311G(d,p) basis set.[6]

Experimental Techniques

UV-Visible (UV-Vis) Spectroscopy: This technique is used to study the electronic transitions within a molecule. The absorption maxima (λmax) can provide information about the energy difference between electronic states. For benzoic acid, typical absorptions are observed for π-π* and n-π* transitions.[8] The position of the acetyl group is expected to cause shifts in these absorption bands.

Cyclic Voltammetry (CV): CV is an electrochemical technique that can be used to determine the reduction and oxidation potentials of a molecule. These potentials are related to the HOMO and LUMO energy levels.

Visualizing Workflows and Relationships

To better illustrate the processes and concepts discussed, the following diagrams have been generated using Graphviz.

Conclusion and Future Perspectives

The electronic properties of acetylphenyl benzoic acid isomers are intricately linked to the positional arrangement of the acetyl and carboxylic acid functional groups. While computational methods provide a solid foundation for understanding these differences, there is a clear need for more comprehensive, direct comparative experimental studies. Such research would be invaluable for validating computational models and providing a more complete picture of the structure-property relationships.

For drug development professionals, a deeper understanding of how isomerism affects electronic properties can guide the rational design of more potent and selective drug candidates. For materials scientists, harnessing the distinct electronic characteristics of each isomer could lead to the development of novel organic materials with tailored optoelectronic properties. Future work should focus on the detailed experimental characterization of all three isomers, including their spectroscopic and electrochemical properties, to fully unlock their potential in various scientific and technological fields.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 4-Acetylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 3. CN102701965A - Preparation method of 4-acetylbenzoic acid - Google Patents [patents.google.com]

- 4. 2-Acetylbenzoic acid | C9H8O3 | CID 68474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Acetylbenzoic acid | C9H8O3 | CID 220324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. [PDF] Substituent effects on the electronic structure and pKa of benzoic acid | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

An In-depth Technical Guide on the Fundamental Chemical Reactivity of the Acetyl Group in 4-(3-Acetylphenyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a detailed overview of the expected chemical reactivity of the acetyl group in 4-(3-acetylphenyl)benzoic acid based on established principles of organic chemistry and data from analogous compounds. Specific experimental data for this exact molecule is limited in publicly available literature; therefore, the provided protocols should be considered as starting points for experimental design and will likely require optimization.

Introduction

This compound is a biphenyl derivative featuring a carboxylic acid and an acetyl group. This bifunctional nature makes it an interesting scaffold for drug discovery and materials science. The acetyl group, in particular, offers a versatile handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. Its reactivity is influenced by the electronic effects of the two phenyl rings and the meta-positioned carboxylic acid group. This guide focuses on the fundamental chemical reactivity of the acetyl moiety in this specific molecular context.

Core Chemical Reactivity of the Acetyl Group

The acetyl group (-COCH₃) is a classic carbonyl-containing functional group. Its reactivity is primarily dictated by the electrophilicity of the carbonyl carbon and the acidity of the α-protons of the methyl group.

Electrophilicity of the Carbonyl Carbon

The carbonyl carbon of the acetyl group is sp² hybridized and is highly electrophilic due to the polarization of the C=O double bond, where the more electronegative oxygen atom pulls electron density from the carbon. This makes the carbonyl carbon susceptible to attack by nucleophiles. The biphenyl system and the meta-positioned carboxylic acid group exert electronic effects that modulate this electrophilicity. The carboxylic acid group is an electron-withdrawing group, which is expected to slightly increase the electrophilicity of the acetyl carbonyl carbon.

Acidity of the α-Protons

The protons on the methyl group adjacent to the carbonyl (α-protons) are weakly acidic due to the electron-withdrawing nature of the carbonyl group and the resonance stabilization of the resulting enolate conjugate base. The pKa of α-protons in typical ketones is in the range of 19-20 in DMSO.[1][2] The presence of the electron-withdrawing benzoic acid moiety at the meta position is expected to have a minor acidifying effect on these protons.

Key Chemical Transformations of the Acetyl Group

The dual nature of the acetyl group (electrophilic carbon and acidic α-protons) allows for a variety of chemical reactions, making it a versatile functional group for synthetic modifications.

Nucleophilic Addition Reactions

The electrophilic carbonyl carbon is a prime target for nucleophiles. These reactions typically proceed via a tetrahedral intermediate.

-

Reduction to an Alcohol: The acetyl group can be readily reduced to a secondary alcohol (1-hydroxyethyl group) using hydride-based reducing agents.

-

Grignard and Organolithium Reactions: Addition of organometallic reagents leads to the formation of tertiary alcohols.

Reactions Involving the α-Protons

The acidity of the α-protons allows the acetyl group to act as a nucleophile in its enolate form.

-

Aldol Condensation: In the presence of a base, the enolate of this compound can react with aldehydes or other ketones to form β-hydroxy ketones, which can then dehydrate to form α,β-unsaturated ketones (chalcones).

-

Halogenation: Under basic conditions, the α-protons can be substituted by halogens. In the presence of excess halogen and base, this can lead to the haloform reaction.

Oxidation Reactions

The acetyl group can be oxidized under specific conditions.

-

Haloform Reaction: This reaction converts the methyl ketone into a carboxylic acid (in this case, it would lead to a dicarboxylic acid derivative of biphenyl) and a haloform (e.g., chloroform, bromoform, or iodoform).

Condensation Reactions

The carbonyl group can undergo condensation reactions with various nucleophiles.

-

Wittig Reaction: Reaction with a phosphorus ylide converts the carbonyl group into a carbon-carbon double bond.

-

Imine and Enamine Formation: Reaction with primary or secondary amines can lead to the formation of imines and enamines, respectively.

Data Presentation

While specific experimental data for this compound is scarce, the following tables provide typical values for analogous compounds to guide experimental work.

Table 1: Typical Spectroscopic Data for Related Acetyl and Benzoic Acid Moieties

| Spectroscopic Data | Functional Group | Typical Chemical Shift / Wavenumber | Notes |

| ¹H NMR | Acetyl Protons (-COCH₃ ) | δ 2.6 ppm | Singlet |

| Aromatic Protons | δ 7.3 - 8.3 ppm | Complex multiplet pattern | |

| Carboxylic Acid Proton (-COOH ) | δ 12.0 - 13.0 ppm | Broad singlet | |

| ¹³C NMR | Acetyl Carbonyl (C =O) | δ 197 - 198 ppm | |

| Acetyl Methyl (-C H₃) | δ 26 - 27 ppm | ||

| Aromatic Carbons | δ 125 - 145 ppm | ||

| Carboxylic Acid Carbonyl (C =O) | δ ~167 ppm | ||

| IR Spectroscopy | C=O Stretch (Ketone) | 1680 - 1700 cm⁻¹ | Strong absorption |

| C=O Stretch (Carboxylic Acid) | 1700 - 1725 cm⁻¹ | Strong absorption, often overlaps with ketone C=O | |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 cm⁻¹ | Very broad absorption due to hydrogen bonding |

Note: Data is compiled from spectroscopic information for 4-acetylbenzoic acid and other biphenyl carboxylic acid derivatives.[3][4][5][6][7]

Table 2: Acidity Data for α-Protons in Ketones

| Compound Type | pKa of α-Proton (in DMSO) |

| General Aryl Methyl Ketone | ~24.7 |

| Acetone | 26.5 |

| Acetophenone | 24.7 |

Note: Specific pKa for this compound is not available. The values for related ketones suggest the α-protons are weakly acidic.[8][9][10]

Experimental Protocols

The following are detailed methodologies for key reactions involving the acetyl group. These are generalized protocols based on similar substrates and should be optimized for this compound.

Synthesis of this compound via Suzuki Coupling

A plausible synthetic route to the target molecule is the Suzuki-Miyaura cross-coupling reaction.

Reaction: 4-Bromobenzoic acid + 3-Acetylphenylboronic acid → this compound

Procedure:

-

To a round-bottom flask, add 4-bromobenzoic acid (1.0 equiv.), 3-acetylphenylboronic acid (1.2 equiv.), and a suitable base such as potassium carbonate (2.0 equiv.).

-

Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3 mol%).

-

The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) several times.

-

A degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio), is added.

-

The reaction mixture is heated to reflux (e.g., 80-100 °C) and stirred for 12-24 hours, with the progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and the organic solvent is removed under reduced pressure.

-

The aqueous residue is acidified with 1M HCl, leading to the precipitation of the crude product.

-

The solid is collected by vacuum filtration, washed with water, and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water) to yield the final product.

Reduction of the Acetyl Group to a Secondary Alcohol

Reaction: this compound → 4-(3-(1-hydroxyethyl)phenyl)benzoic acid

Procedure using Sodium Borohydride:

-

Dissolve this compound (1.0 equiv.) in a suitable solvent, such as methanol or ethanol, in a round-bottom flask.

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add sodium borohydride (NaBH₄) (1.5 - 2.0 equiv.) portion-wise to the stirred solution. The reaction is often exothermic and may produce gas.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.

-

Once the starting material is consumed, carefully quench the reaction by the slow addition of water, followed by acidification with dilute HCl (e.g., 1M) to a pH of ~2-3.

-

The product may precipitate from the solution. If not, extract the aqueous layer with an organic solvent like ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product.

-

Purify the product by column chromatography or recrystallization.

Oxidation of the Acetyl Group via the Haloform Reaction

Reaction: this compound → 3'-carboxy-[1,1'-biphenyl]-4-carboxylic acid

Procedure:

-

Dissolve this compound (1.0 equiv.) in a suitable solvent like 1,4-dioxane or tetrahydrofuran.

-

Add an aqueous solution of sodium hydroxide (e.g., 10-20%).

-

Cool the mixture in an ice bath and slowly add a solution of bromine or iodine in a minimal amount of solvent, or a commercial bleach solution (for the haloform reaction with chlorine) with vigorous stirring.

-

After the addition, the reaction is typically stirred at room temperature until the color of the halogen disappears. The reaction may require gentle heating.

-

Monitor the reaction by TLC. Upon completion, cool the mixture and quench any excess halogen with a saturated solution of sodium thiosulfate.

-

Acidify the reaction mixture with a strong acid (e.g., concentrated HCl) to precipitate the dicarboxylic acid product.

-

Collect the precipitate by filtration, wash thoroughly with cold water, and dry.

-

Recrystallization from a suitable solvent will yield the purified product.

Aldol Condensation with an Aromatic Aldehyde

Reaction: this compound + Benzaldehyde → 4-(3-(3-phenyl-1-oxoprop-2-en-1-yl)phenyl)benzoic acid (a chalcone derivative)

Procedure:

-

In a flask, dissolve this compound (1.0 equiv.) and benzaldehyde (1.1 equiv.) in ethanol.

-

Add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, dropwise to the stirred solution.

-

Continue stirring at room temperature. The reaction progress can be monitored by the formation of a precipitate (the chalcone product is often a solid). The reaction may take several hours to overnight.[11][12][13]

-

Once the reaction is complete, the solid product is collected by vacuum filtration.

-

Wash the solid with cold ethanol to remove unreacted starting materials and byproducts.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Mandatory Visualizations

Synthesis via Suzuki Coupling

Caption: Suzuki coupling synthesis of the target molecule.

Key Reactions of the Acetyl Group

Caption: Major reaction pathways of the acetyl group.

General Mechanism of Aldol Condensation

Caption: Mechanism of base-catalyzed Aldol condensation.

Relevance in Drug Development

Biphenyl carboxylic acid derivatives are a well-established class of compounds in medicinal chemistry, with applications as anti-inflammatory, anticancer, and antihypertensive agents.[11][14][15] The acetyl group in this compound serves as a key structural feature that can influence the molecule's pharmacological profile.

-

Hydrogen Bonding: The carbonyl oxygen of the acetyl group can act as a hydrogen bond acceptor, which can be crucial for binding to biological targets such as enzymes or receptors.

-

Metabolic Site: The acetyl group can be a site for metabolic transformations in vivo, such as reduction to a secondary alcohol, which can alter the drug's pharmacokinetic and pharmacodynamic properties.

-

Synthetic Handle: As detailed in this guide, the acetyl group provides a reactive site for the synthesis of a library of derivatives, which is a fundamental strategy in lead optimization during drug development. For instance, acetylated biphenyl compounds have been investigated as histone deacetylase (HDAC) inhibitors for cancer therapy.

The specific role of this compound in any signaling pathway is not well-documented. However, based on the activities of related biphenyl carboxylic acids, it could potentially be explored for its activity as an anti-inflammatory agent (e.g., by targeting cyclooxygenase enzymes) or as a scaffold for developing inhibitors of other enzymes where the biphenyl structure provides a core binding motif and the acetyl group can be modified to enhance potency and selectivity.

References

- 1. echemi.com [echemi.com]

- 2. rsc.org [rsc.org]

- 3. (1,1'-Biphenyl)-4-carboxylic acid | C13H10O2 | CID 66724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. calpaclab.com [calpaclab.com]

- 7. chem.indiana.edu [chem.indiana.edu]

- 8. reddit.com [reddit.com]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. amherst.edu [amherst.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. studylib.net [studylib.net]

- 13. ajgreenchem.com [ajgreenchem.com]

- 14. rsc.org [rsc.org]

- 15. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols: 4-(3-Acetylphenyl)benzoic Acid in the Synthesis of Novel Drug Candidates

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-(3-acetylphenyl)benzoic acid and its analogs as versatile starting materials in the synthesis of novel drug candidates. The protocols outlined below are based on established research and offer detailed methodologies for the synthesis and evaluation of compounds with potential therapeutic applications, particularly in oncology.

Introduction

This compound is a biphenyl derivative containing both a carboxylic acid and a ketone functional group. This unique structural arrangement makes it a valuable building block in medicinal chemistry, allowing for diverse chemical modifications to explore structure-activity relationships (SAR). Its derivatives have shown promise in the development of agents targeting key biological pathways implicated in diseases such as cancer. Benzoic acid and its derivatives have a long history in medicinal chemistry, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Modifications to the aromatic ring or the carboxyl group can significantly influence the potency and specificity of these compounds.[1][2]

This document will focus on the synthesis of anticancer agents derived from a structurally related compound, 3-((4-acetylphenyl)amino)propanoic acid, and explore their biological evaluation.

Synthesis of Novel Anticancer Agents

Recent studies have demonstrated the synthesis of a series of novel polysubstituted thiazole derivatives with potent antiproliferative activity.[3][4] The synthetic scheme leverages the reactivity of the acetyl group and the amino propanoic acid moiety to construct complex heterocyclic systems.

General Synthetic Workflow

The overall synthetic strategy involves a multi-step process starting from 3-((4-acetylphenyl)amino)propanoic acid. This includes thiourea formation, Hantzsch thiazole synthesis, and subsequent modifications to introduce chemical diversity.

Caption: Synthetic workflow for novel thiazole derivatives.

Experimental Protocols

Protocol 1: Synthesis of 3-[1-(4-Acetylphenyl)thioureido]propanoic acid (4)

-

A mixture of 3-((4-acetylphenyl)amino)propanoic acid (2.07 g, 0.01 mol), potassium thiocyanate (2.91 g, 0.03 mol), and acetic acid (15 mL) is refluxed for 10 hours.[3][4]

-

Concentrated hydrochloric acid (6 mL) is added, and the reaction mixture is heated at its boiling temperature for an additional 20 minutes.[3][4]

-

After completion, the reaction is diluted with water (50 mL) and cooled.

-

The resulting crystalline solid is filtered, washed with water, and crystallized to yield 1-(4-Acetylphenyl)-2-thioxotetrahydropyrimidin-4(1H)-one (3).[4]

-

Compound 3 (0.56 mmol) is dissolved in a heated 5% sodium hydroxide solution (5 mL), then cooled and filtered.[4]

-

The filtrate is acidified with acetic acid to a pH of 5.[4]

-

The resulting precipitate is filtered, washed with water, and dried to obtain 3-[1-(4-acetylphenyl)thioureido]propanoic acid (4).[4]

Protocol 2: General Procedure for the Synthesis of 3-{(4-acetylphenyl)[4-(4-substituted phenyl)thiazol-2-yl]amino}propanoic acids (5-12)

-

3-[1-(4-Acetylphenyl)thioureido]propanoic acid (4) (0.7 g, 2.6 mmol) is dissolved in acetone (5 mL) at boiling temperature.[4]

-

The corresponding 4'-substituted-2-bromoacetophenone (3.2 mmol) is added to the solution.[4]

-

The reaction mixture is heated at reflux for 1-3 hours.[4]

-

After cooling, the precipitate is filtered and washed with acetone.[4]

-